3,4'-Dichloro-4-biphenylol
Overview
Description
3,4'-Dichloro-4-biphenylol (DCBP) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of biphenyl, a common organic compound that is widely used in the synthesis of various chemicals. DCBP is of particular interest due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Molecular Interactions and Crystal Structures :
- 3,4'-Dichloro-4-biphenylol and related compounds have been studied for their molecular interactions and crystal structures. For instance, 3,5-Dichloro-3',4'-dimethoxybiphenyl, a related compound, shows π-π stacking interactions and specific dihedral angles between benzene rings, contributing to our understanding of molecular arrangements in such compounds (Dhakal, Parkin, & Lehmler, 2019).
Electrochemical Studies :
- Biphenyl derivatives have been used in electrochemical studies. A study involving the copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene for electrochemical applications demonstrates the versatility of biphenyl compounds in creating materials with desirable electrical properties (Soylemez et al., 2015).
Environmental Impact and Toxicity :
- Research on hydroxylated biphenyls and their derivatives has been conducted to understand their environmental impact and toxicity. For example, the epigenetic toxicity of hydroxylated biphenyls on rat liver epithelial cells provides insight into the potential environmental and health risks associated with these compounds (Satoh, Trosko, & Masten, 2003).
Analytical Methods in Environmental Samples :
- Analytical methods for detecting biphenyl compounds like triclosan and biphenylol in environmental samples such as marine sediments and urban wastewaters have been developed. This research is crucial for monitoring environmental contamination and assessing the efficacy of wastewater treatment processes (Agüera et al., 2003).
Synthetic Applications :
- Biphenyl compounds are used in synthetic chemistry for creating various derivatives and products
Study of Semiquinone Free Radicals :
- Research on the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones is important in understanding the behavior of these radicals in biological systems, which is relevant for assessing the environmental and health impacts of biphenyl derivatives (Song et al., 2008).
Biodegradation by Fungi :
- The ability of white-rot fungi laccases to transform chlorinated hydroxybiphenyls has been studied, highlighting the potential of these enzymes in bioremediation efforts to mitigate environmental pollution caused by chlorinated biphenyls (Kordon, Mikolasch, & Schauer, 2010).
Plant Metabolites in Biodegradation :
- The metabolites of polychlorinated biphenyls in plant cultures, such as in hairy root culture of black nightshade, have been investigated to understand plant-based transformation and potential bioremediation of these compounds (Rezek et al., 2007).
properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKLHHYQCUBQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968692 | |
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dichloro-4-biphenylol | |
CAS RN |
53905-31-0 | |
Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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